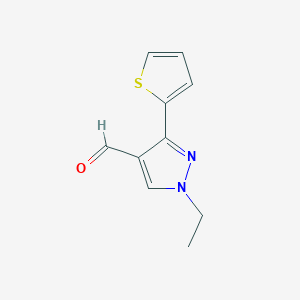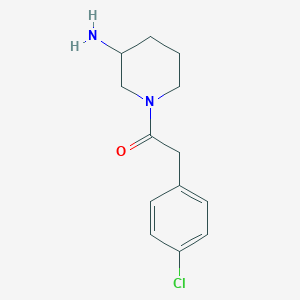
1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known as 4-Chloro-N-ethyl-N-methylpiperidin-3-amine, is an organic compound that is widely used in the synthesis of various drugs, pesticides, and other compounds. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. It has a molecular formula of C9H15ClN2 and a molecular weight of 184.7 g/mol.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on structurally similar compounds, such as the adducts and derivatives of 4-chlorophenyl and piperidin-1-yl methanones, provides insights into their crystal structures. For instance, studies on the crystal structure of adducts show specific dihedral angles between benzene and piperidine rings, highlighting the significance of intermolecular interactions in the formation of chains within the crystal lattice (Revathi et al., 2015).
Synthesis and Antimicrobial Activity
The synthesis of heterocyclic compounds using 4-chlorophenol as a starting material has shown potential in antimicrobial applications. These synthesized compounds have been tested against both gram-positive and gram-negative bacteria, demonstrating their potential use in the pharmaceutical industry and drug research (Wanjari, 2020).
Molecular Docking and Structural Observations
Studies on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of compounds related to 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one have been reported. These studies include computational approaches such as density functional theory (DFT) calculations and molecular docking to understand the interactions and potential biological activities of these compounds (ShanaParveen et al., 2016).
Synthesis and Biological Properties
The synthesis of novel compounds involving 4-chlorophenyl and piperazine-based tertiary amino alcohols has been explored for their potential anticonvulsive and n-cholinolytic activities, among other biological properties. These studies indicate the versatility of this chemical structure in the development of new therapeutic agents (Papoyan et al., 2011).
Antitumor Activity
Research into the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized from 4-chlorophenyl ethanones, provides insights into their potential use in cancer therapy. The synthesized compounds have been evaluated for their effects on tumor DNA methylation, indicating their potential as anticancer agents (Hakobyan et al., 2020).
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOCQSBPIYXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



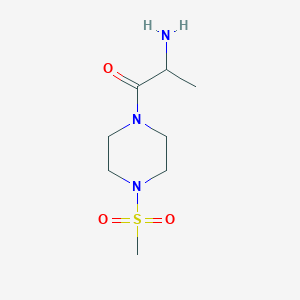


![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)
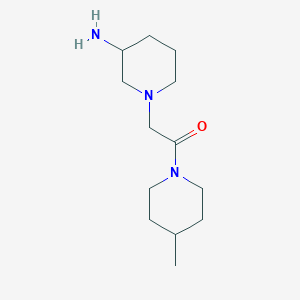
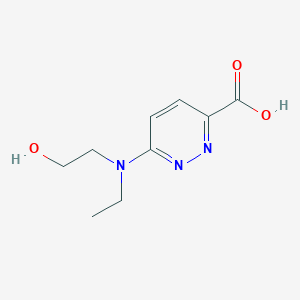
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
